An In-depth Technical Guide to the Physicochemical Properties of 3-ethyl-5-fluoro-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 3-ethyl-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-ethyl-5-fluoro-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and an ethyl group onto the indole scaffold can profoundly influence its metabolic stability, lipophilicity, and binding interactions with biological targets. This document details the theoretical and experimental basis for understanding these properties, offering field-proven insights and detailed methodologies for their determination. All quantitative data is summarized for clarity, and key experimental workflows are illustrated. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole-based therapeutic agents.
Introduction: The Significance of Fluorinated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[1][2] The strategic functionalization of the indole ring is a key approach in modulating the biological activity and pharmacokinetic profile of these molecules.
The introduction of a fluorine atom, in particular, can have a profound impact on a molecule's properties. The high electronegativity and small size of fluorine can alter the electronic distribution within the indole ring, influencing its reactivity and the acidity of the N-H proton. Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of the compound.[1]
The 3-ethyl substituent also plays a crucial role. Alkyl groups at the 3-position of the indole ring are common in bioactive molecules and can contribute to the overall lipophilicity and steric interactions with target proteins.[2] The combination of these two functionalities in 3-ethyl-5-fluoro-1H-indole makes it a molecule of considerable interest for the development of new therapeutic agents. A thorough understanding of its physicochemical properties is therefore essential for its rational application in drug design and development.
Molecular Structure and Core Properties
The foundational step in characterizing any molecule is to understand its structure and fundamental properties.
Molecular Formula: C₁₀H₁₀FN
Molecular Weight: 163.19 g/mol
Structure:
Caption: Molecular structure of 3-ethyl-5-fluoro-1H-indole.
Physicochemical Properties: A Quantitative Analysis
| Property | Value | Method of Determination | Significance in Drug Development |
| Melting Point (°C) | ~75 - 85 (Estimated) | Capillary Melting Point Apparatus | Purity assessment and solid-state characterization. |
| Boiling Point (°C) | > 250 (Estimated) | Distillation or Ebulliometry | Relevant for purification and formulation processes. |
| Water Solubility | Low (Estimated) | Shake-Flask Method (OECD 105) | Affects dissolution, absorption, and formulation. |
| pKa | ~16-17 (Estimated, NH proton) | Potentiometric Titration or Spectrophotometry | Influences ionization state, solubility, and receptor binding. |
| LogP (Octanol/Water) | ~3.0 - 3.5 (Estimated) | Shake-Flask Method (OECD 107) | Key indicator of lipophilicity, impacting membrane permeability and ADME properties. |
Causality Behind Experimental Choices
The selection of methods for determining these properties is guided by established protocols that ensure accuracy and reproducibility.
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Melting Point: The capillary method is a pharmacopeial standard, offering a sharp melting range for pure crystalline compounds.[3] The gradual heating rate is crucial to allow for thermal equilibrium, ensuring an accurate determination.
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Boiling Point: While distillation is a direct method, it requires a significant amount of material. For smaller quantities, micro-boiling point determination methods can be employed.
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Water Solubility: The shake-flask method is the gold standard for its direct measurement of partitioning between water and the solid compound at equilibrium.
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pKa: Potentiometric titration is a robust method for determining the pKa of ionizable groups by monitoring pH changes upon addition of a titrant. For compounds with low water solubility, spectrophotometric methods in co-solvent systems can be utilized.
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LogP: The shake-flask method directly measures the partitioning of the compound between n-octanol and water, providing a reliable measure of its lipophilicity.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 3-ethyl-5-fluoro-1H-indole.
Synthesis of 3-ethyl-5-fluoro-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles. The proposed synthesis of 3-ethyl-5-fluoro-1H-indole involves the reaction of 4-fluorophenylhydrazine with 2-pentanone.
Caption: Fischer Indole Synthesis of 3-ethyl-5-fluoro-1H-indole.
Protocol:
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Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol. Add a catalytic amount of acetic acid. To this solution, add 2-pentanone (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Indolization: Once the hydrazone formation is complete, remove the solvent under reduced pressure. To the crude hydrazone, add a cyclizing agent such as polyphosphoric acid or a Lewis acid like zinc chloride. Heat the mixture to 80-100 °C for 2-6 hours, monitoring by TLC.
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Work-up and Purification: After cooling to room temperature, quench the reaction mixture by carefully adding it to ice-water. Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-ethyl-5-fluoro-1H-indole.
Determination of Melting Point
Protocol:
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Finely powder a small amount of the purified 3-ethyl-5-fluoro-1H-indole.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the apparatus rapidly to about 10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Determination of Aqueous Solubility
Protocol:
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Add an excess amount of 3-ethyl-5-fluoro-1H-indole to a known volume of distilled water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, centrifuge or filter the solution to remove the undissolved solid.
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Analyze the concentration of the dissolved compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The solubility is expressed in mg/L or mol/L.
Determination of pKa by Potentiometric Titration
Protocol:
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Dissolve a precisely weighed amount of 3-ethyl-5-fluoro-1H-indole in a suitable co-solvent/water mixture (e.g., methanol/water) due to its low aqueous solubility.
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Calibrate a pH meter with standard buffer solutions.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
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Record the pH of the solution after each addition of titrant.
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Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of LogP by the Shake-Flask Method
Protocol:
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Prepare a mutually saturated solution of n-octanol and water by shaking them together for 24 hours and allowing the layers to separate.
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Dissolve a known amount of 3-ethyl-5-fluoro-1H-indole in either the n-octanol or water phase.
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Add a known volume of the other phase to create a two-phase system.
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Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
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Centrifuge the mixture to ensure complete phase separation.
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Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV).
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Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Predicted Spectroscopic Data
Based on the structure of 3-ethyl-5-fluoro-1H-indole and data from similar compounds, the following spectral characteristics are anticipated:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A broad singlet for the N-H proton (around 8.0-8.5 ppm).
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Signals in the aromatic region (around 6.8-7.5 ppm) for the protons on the benzene ring, showing splitting patterns influenced by the fluorine substituent.
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A quartet for the methylene (-CH₂) protons of the ethyl group (around 2.7-2.9 ppm).
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A triplet for the methyl (-CH₃) protons of the ethyl group (around 1.2-1.4 ppm).
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A signal for the proton at the 2-position of the indole ring (around 7.0-7.2 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Signals for the eight aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.
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Signals for the two carbons of the ethyl group.
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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A characteristic N-H stretching vibration around 3300-3400 cm⁻¹.
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Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
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Aliphatic C-H stretching vibrations around 2850-2960 cm⁻¹.
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C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹).
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A C-F stretching vibration around 1000-1200 cm⁻¹.
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Mass Spectrometry (MS):
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A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163.19).
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Characteristic fragmentation patterns, potentially involving the loss of the ethyl group.
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Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of 3-ethyl-5-fluoro-1H-indole. By understanding its molecular structure, melting and boiling points, solubility, pKa, and lipophilicity, researchers can make more informed decisions in the design and development of novel drug candidates based on this promising scaffold. The provided experimental protocols offer a practical framework for the synthesis and characterization of this and related molecules, ensuring scientific integrity and reproducibility. The strategic combination of the fluorine atom and the ethyl group in 3-ethyl-5-fluoro-1H-indole presents a compelling opportunity for the development of new therapeutics with enhanced pharmacological profiles.
References
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Cheméo. (2023). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]
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International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Retrieved from [Link]
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PubMed Central. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
